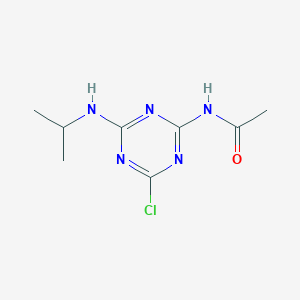

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-, is a chemical compound that is used in a variety of scientific and medical applications. It is a white crystalline solid with a molecular weight of 231.63 g/mol and a melting point of 157-158°C. Acetamide is a derivative of chloroacetamide, and is mainly used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the production of polymers, catalysts, and other chemicals.

Applications De Recherche Scientifique

Occurrence and Transport in Environmental Systems

The study of acetamide derivatives in the environment, particularly in streams of the Mississippi River Basin, reveals significant insights into their occurrence, transport, and potential environmental impact. Acetochlor, a related herbicide, was found in the majority of samples collected from the Mississippi River Basin, indicating widespread usage and the ability of these compounds to persist and travel in aquatic environments. This research underlines the importance of monitoring and managing the environmental presence of such herbicides to ensure water quality and ecological health (Clark & Goolsby, 1999).

Herbicide Efficacy and Application

Herbicide formulations containing acetamide derivatives are crucial for agricultural productivity, especially in controlling weed growth in crops such as sorghum. Research conducted on no-till sorghum demonstrated the efficacy of herbicides, including acetochlor, for summer annual weed control, highlighting the role of such chemicals in sustainable agricultural practices (Wicks & Grabouski, 1986).

Microbial Interaction and Degradation

Investigations into the microbial adsorption of cyanazine and metolachlor, compounds structurally related to the specified acetamide, provide valuable information on the biological processes affecting the fate of these herbicides in the environment. The study highlights the role of bacterial biomass in adsorbing pesticides, suggesting that microbial communities significantly influence the persistence and bioavailability of these chemicals in soil and water systems (Liu et al., 1998).

Synthesis and Antiviral Activity

Research into the synthesis of acetamide derivatives for antiviral applications represents a promising area of pharmaceutical chemistry. The synthesis of specific acetamide derivatives demonstrated potential antiviral activity against influenza A virus H1N1, showcasing the versatility of acetamide compounds in contributing to the development of new antiviral drugs (Demchenko et al., 2020).

Propriétés

IUPAC Name |

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c1-4(2)10-7-12-6(9)13-8(14-7)11-5(3)15/h4H,1-3H3,(H2,10,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGOTEDYNQVLGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232301 |

Source

|

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

CAS RN |

83364-15-2 |

Source

|

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

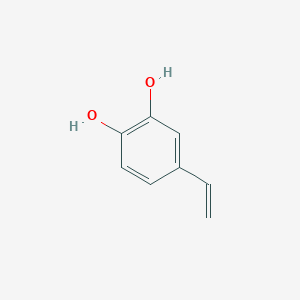

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)